Mephentermine Hydrochloride

Descripción general

Descripción

Mephentermine Hydrochloride is a sympathomimetic agent primarily used to treat hypotension (low blood pressure) by stimulating adrenergic receptors. It is a derivative of phenethylamine and amphetamine, and it exerts its effects by inducing the release of norepinephrine and dopamine . This compound is known for its positive inotropic effect on the myocardium, which increases cardiac output .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Mephentermine Hydrochloride involves the alkylation of phenethylamine derivatives. A common method includes the reaction of phenylacetone with methylamine under reductive amination conditions to form the intermediate, which is then further methylated .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving phentermine hydrochloride in an organic solvent, using an inorganic strong base as an acid-binding agent, followed by heating and refluxing. The product is then extracted, dried, and purified by distillation under reduced pressure .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced using hydrogenation methods with catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-substituted derivatives.

Aplicaciones Científicas De Investigación

Mephentermine Hydrochloride has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on neurotransmitter release and receptor activation.

Medicine: Investigated for its potential in treating hypotension and as a decongestant

Industry: Utilized in the formulation of pharmaceuticals and as a performance-enhancing agent in sports.

Mecanismo De Acción

Mephentermine Hydrochloride acts as an alpha adrenergic receptor agonist, indirectly stimulating the release of endogenous norepinephrine. This leads to increased cardiac output and elevated systolic and diastolic pressures. The compound also has a variable effect on heart rate, depending on the degree of vagal tone . Large doses may depress the myocardium or produce central nervous system effects .

Comparación Con Compuestos Similares

Phentermine: Shares a similar structure and mechanism but is primarily used as an appetite suppressant.

Methamphetamine: Has a similar chemical structure but is more potent and primarily used as a stimulant.

Phenylephrine: Another sympathomimetic agent used to treat hypotension but with a different receptor profile

Uniqueness: Mephentermine Hydrochloride is unique in its balanced sympathomimetic effects, making it suitable for treating hypotension without the intense central nervous system stimulation seen with other compounds like methamphetamine .

Actividad Biológica

Mephentermine hydrochloride is a sympathomimetic agent primarily used as a vasopressor to treat hypotension. Its biological activity is characterized by its action on adrenergic receptors, leading to a variety of physiological effects. This article will delve into its pharmacodynamics, pharmacokinetics, clinical applications, and associated case studies.

Pharmacodynamics

Mephentermine acts primarily as an alpha-1 adrenergic receptor agonist , but it also indirectly stimulates beta-adrenergic receptors through the release of norepinephrine. This dual action results in increased cardiac output and blood pressure, making it effective in managing hypotensive states. The key mechanisms include:

- Vasoconstriction : Mephentermine induces vasoconstriction by activating alpha-1 receptors, which leads to increased peripheral resistance and elevated blood pressure.

- Increased Cardiac Output : By releasing norepinephrine, mephentermine enhances myocardial contractility (positive inotropic effect), thereby improving cardiac output.

- Sympathomimetic Effects : It mimics the effects of endogenous catecholamines, contributing to increased heart rate and blood flow to vital organs.

Pharmacokinetics

Mephentermine is administered via intramuscular or intravenous routes, with the following pharmacokinetic properties:

| Parameter | Value |

|---|---|

| Onset of Action | 5-15 minutes (IM), immediate (IV) |

| Duration of Action | 4 hours (IM), 30 minutes (IV) |

| Half-Life | 17 to 18 hours |

| Metabolism | Hepatic (N-demethylation and p-hydroxylation) |

The drug's effects are rapid, making it suitable for acute management of hypotension during surgical procedures or shock.

Clinical Applications

Historically, mephentermine has been utilized in various clinical scenarios:

- Hypotension Management : It is particularly effective in treating hypotension following spinal anesthesia or during surgical procedures such as cesarean sections.

- Decongestant Use : Although less common now, mephentermine has been used as a decongestant due to its vasoconstrictive properties.

Dosage Guidelines

For adults, the recommended dosage for hypotension is typically:

- Intravenous Injection : 15 mg as a single dose; may be repeated if necessary.

- Intramuscular Injection : 30 to 45 mg as needed.

Side Effects and Contraindications

Common side effects include:

- Dry mouth

- Sedation

- Reflex bradycardia

- Hypertension

Serious adverse reactions can include central nervous system stimulation leading to anxiety, hallucinations, and potentially fatal arrhythmias. Contraindications include:

- Patients on monoamine oxidase inhibitors

- Those with cardiovascular diseases or pheochromocytoma

Case Studies and Research Findings

Recent literature highlights the potential for abuse and dependence associated with mephentermine, particularly among athletes seeking performance enhancement. A systematic review indicated that misuse can lead to significant psychological effects due to its stimulant properties:

- Case Report on Abuse : A study documented instances of mephentermine abuse leading to aggressive behaviors and psychological disturbances due to its noradrenergic activity .

- Systematic Review Findings : Another review emphasized the adverse effects experienced by athletes using mephentermine for performance enhancement, noting both physical and psychological ramifications .

Propiedades

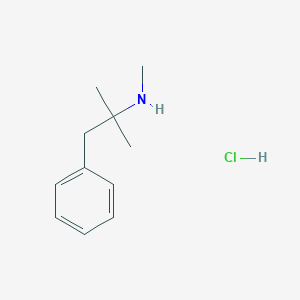

IUPAC Name |

N,2-dimethyl-1-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-11(2,12-3)9-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRWAHXGKZKRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192854 | |

| Record name | Mephenteramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3978-34-5 | |

| Record name | Mephenteramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mephenteramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPHENTERMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2NCN17P8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.